(S)-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine
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Overview
Description
(S)-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a fluorinated phenyl group. The presence of fluorine atoms in the structure enhances its chemical stability and bioavailability, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atoms is achieved through nucleophilic fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances binding affinity and selectivity, while the pyrrolidine ring contributes to the overall stability of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine
- (S)-2-(2-Fluoro-3-(difluoromethyl)phenyl)pyrrolidine
- (S)-2-(2-Fluoro-3-(trifluoromethyl)phenyl)piperidine
Uniqueness
(S)-2-(2-Fluoro-3-(trifluoromethyl)phenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atoms contribute to the compound’s overall reactivity and selectivity.
Properties
Molecular Formula |
C11H11F4N |
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Molecular Weight |
233.20 g/mol |
IUPAC Name |
(2S)-2-[2-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-10-7(9-5-2-6-16-9)3-1-4-8(10)11(13,14)15/h1,3-4,9,16H,2,5-6H2/t9-/m0/s1 |
InChI Key |
QGOGJELICIXMNC-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=CC=C2)C(F)(F)F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)C(F)(F)F)F |
Origin of Product |
United States |
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